N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
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Description
The compound is a derivative of 1,2,3,4-tetrahydronaphthalen-1-ol , a tetralin derivative, which is a type of polycyclic aromatic hydrocarbon with a structure similar to naphthalene but with one ring being saturated.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The tetrahydronaphthalen-1-ol core provides a rigid, planar structure, while the methoxy and carboxamide groups could potentially participate in hydrogen bonding and other intermolecular interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the hydroxy and carboxamide groups would likely make this compound more soluble in polar solvents .Mechanism of Action
Target of Action
The primary target of this compound is the RET (c-RET) receptor . RET is a receptor tyrosine kinase that plays a crucial role in cell survival, proliferation, and migration .
Mode of Action
The compound interacts with its target, the RET receptor, by binding to it with high affinity . This binding can inhibit the activity of the RET receptor, thereby affecting the signaling pathways it is involved in .
Biochemical Pathways
The RET receptor is involved in several biochemical pathways, including the MAPK/ERK pathway, PI3K/AKT pathway, and the JAK/STAT pathway . These pathways play critical roles in cell growth, survival, and differentiation . By inhibiting the RET receptor, the compound can potentially affect these pathways and their downstream effects .
Result of Action
The inhibition of the RET receptor by this compound can lead to decreased cell proliferation and migration, potentially leading to a slowdown in the progression of diseases such as cancer . The exact molecular and cellular effects would depend on the specific context, including the type of cells and the presence of other signaling molecules .
properties
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-25-15-7-8-17-14(12-15)4-3-9-21(17,24)13-22-20(23)16-5-2-6-18-19(16)27-11-10-26-18/h2,5-8,12,24H,3-4,9-11,13H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVIVLVQWASFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=C4C(=CC=C3)OCCO4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
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